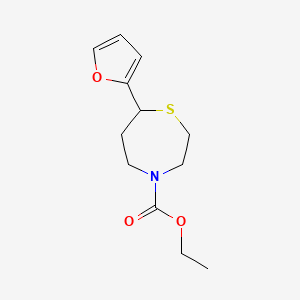![molecular formula C22H21N3O4 B2883628 3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034517-86-5](/img/structure/B2883628.png)
3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core linked to a piperidine ring, which is further connected to a dihydrobenzo[b][1,4]dioxine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the condensation of anthranilic acid with formamide under acidic conditions.
Synthesis of the Piperidine Intermediate: The piperidine ring is often introduced through the reaction of a suitable amine with a cyclic ketone, followed by reduction.
Attachment of the Dihydrobenzo[b][1,4]dioxine Moiety: This step involves the formation of the dihydrobenzo[b][1,4]dioxine ring system, which can be achieved through the cyclization of a catechol derivative with an appropriate dihalide.
Coupling Reactions: The final step involves coupling the piperidine intermediate with the quinazolinone core and the dihydrobenzo[b][1,4]dioxine moiety using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized to maximize yield and purity while minimizing costs and environmental impact. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Green Chemistry Principles: Using safer solvents and reagents, and optimizing reaction conditions to reduce waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
科学研究应用
Chemistry
Ligand Design: The compound serves as a scaffold for designing ligands that can bind to various receptors or enzymes.
Catalysis: It can be used in the development of new catalytic systems for organic transformations.
Biology
Receptor Binding Studies: The compound can be used to study the binding affinity and selectivity towards specific biological receptors, such as CB2 receptors.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound’s structure makes it a candidate for developing new therapeutic agents targeting diseases like cancer, inflammation, and neurological disorders.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties can inform drug design and optimization.
Industry
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
作用机制
The mechanism of action of 3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through:
Receptor Binding: Binding to receptors like CB2, modulating their activity and downstream signaling pathways.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic or signaling pathways, thereby altering cellular functions.
相似化合物的比较
Similar Compounds
Naphthalene Derivatives: Compounds with similar aromatic ring structures but different functional groups.
Fluorene Derivatives: Featuring a similar core structure but with variations in the side chains or functional groups.
Other Quinazolinones: Compounds with the quinazolinone core but different substituents on the piperidine or aromatic rings.
Uniqueness
The uniqueness of 3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one lies in its specific combination of structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple biological targets and undergo diverse chemical reactions makes it a versatile compound for various scientific and industrial applications.
属性
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-21(17-7-3-9-19-20(17)29-12-11-28-19)24-10-4-5-15(13-24)25-14-23-18-8-2-1-6-16(18)22(25)27/h1-3,6-9,14-15H,4-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZQJCNGIAQCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(Tert-butyl)-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2883545.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2883548.png)
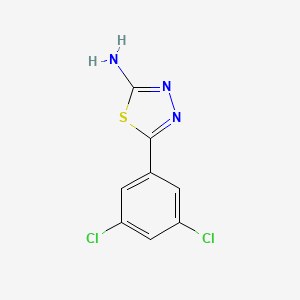
![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-methylsulfonylpiperidine-3-carboxamide](/img/structure/B2883550.png)
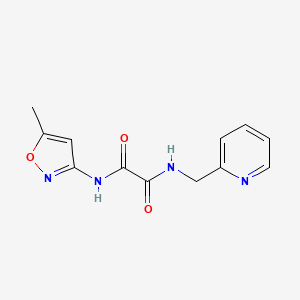
![N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide](/img/structure/B2883555.png)
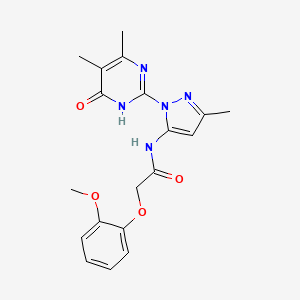
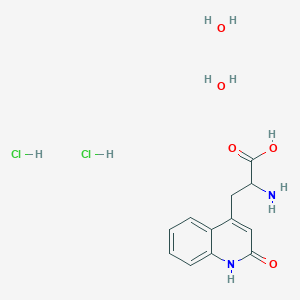
![N-methyl-N-(1-methylpiperidin-4-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2883562.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2883564.png)

![2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride](/img/structure/B2883566.png)

